molecular formula C13H12N2O2S2 B1517773 2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 1155087-61-8

2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B1517773
CAS No.: 1155087-61-8
M. Wt: 292.4 g/mol
InChI Key: FBYDESPEEODSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound represents a sophisticated arrangement of multiple functional groups integrated into a single molecular framework. The compound exhibits the molecular formula C13H12N2O2S2, corresponding to a molecular weight of 292.4 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-cyano-N-(1-thiophen-2-ylethyl)benzenesulfonamide, reflecting its systematic structural organization.

The molecular structure incorporates three distinct aromatic systems: a benzene ring bearing both cyano and sulfonamide substituents, a thiophene ring contributing to the heterocyclic character, and an ethyl bridge connecting these aromatic systems through a sulfonamide linkage. The cyano functional group occupies the ortho position relative to the sulfonamide group on the benzene ring, creating a specific electronic environment that influences the overall molecular properties. The thiophene ring system is attached through an ethyl carbon that serves as the nitrogen substituent of the sulfonamide group, establishing a complex three-dimensional molecular geometry.

The compound's structural complexity is further enhanced by the presence of two sulfur atoms: one within the thiophene ring contributing to the aromatic character, and another as part of the sulfonamide functional group. This dual sulfur incorporation creates unique electronic and steric properties that distinguish this compound from simpler aromatic sulfonamides. The molecular weight of 292.38 grams per mole positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and research compounds.

2D/3D Structural Elucidation via X-ray Crystallography

The three-dimensional structural characterization of thiophene-containing sulfonamide derivatives has been extensively studied through X-ray crystallographic methods, providing crucial insights into the spatial arrangement and intermolecular interactions of these compounds. While specific crystallographic data for this compound requires further detailed analysis, related thiophene derivatives demonstrate characteristic structural features that can be extrapolated to understand this compound's solid-state behavior.

Crystallographic studies of similar benzothiophene derivatives reveal that these compounds typically exhibit essentially planar arrangements within their aromatic ring systems, with maximum deviations rarely exceeding 0.009 angstroms. The thiophene ring system in related structures demonstrates dihedral angles ranging from 1.2 to 77.7 degrees with respect to adjacent phenyl rings, indicating significant conformational flexibility depending on the specific substitution pattern and crystal packing forces. These structural variations directly influence the compound's physical properties and intermolecular interactions.

The crystal packing arrangements of thiophene-containing sulfonamides are typically stabilized through multiple types of intermolecular interactions, including hydrogen bonding patterns involving the sulfonamide group. These interactions create characteristic ring motifs and chain structures that define the solid-state organization. The presence of the cyano group in the ortho position relative to the sulfonamide functionality likely introduces additional dipole-dipole interactions that contribute to the overall crystal stability and packing efficiency.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic properties through multiple analytical techniques. The compound's Chemical Abstracts Service registration number 1155087-61-8 facilitates its identification across various spectroscopic databases and research publications.

Nuclear Magnetic Resonance spectroscopy reveals distinctive signals corresponding to the various proton and carbon environments within the molecule. The thiophene ring protons typically appear in the aromatic region between 6.0 and 8.0 parts per million, while the benzene ring protons show characteristic splitting patterns influenced by the electron-withdrawing effects of both the cyano and sulfonamide substituents. The ethyl bridge connecting the thiophene to the sulfonamide nitrogen exhibits characteristic methyl and methine signals, with the methine proton showing coupling to both the methyl group and the sulfonamide nitrogen.

Fourier Transform Infrared spectroscopy provides critical information about the functional groups present in the molecule. The cyano group exhibits its characteristic carbon-nitrogen triple bond stretching vibration in the region between 2240 and 2220 wavenumbers, typical of aromatic nitriles. This frequency range reflects the conjugation between the cyano group and the benzene ring system, which weakens the carbon-nitrogen triple bond compared to saturated nitriles. The sulfonamide group contributes multiple characteristic absorption bands, including symmetric and asymmetric sulfur-oxygen stretching vibrations typically observed around 1150 and 1350 wavenumbers.

The nitrogen-hydrogen stretching vibrations of the sulfonamide group appear in the 3200-3400 wavenumber region, often showing splitting patterns that indicate the strength of hydrogen bonding interactions. The thiophene ring contributes aromatic carbon-hydrogen stretching and bending vibrations that overlap with those of the benzene ring but can be distinguished through careful spectral analysis and comparison with model compounds.

Hirshfeld Surface Analysis of Crystal Packing Interactions

Hirshfeld surface analysis represents a powerful computational tool for visualizing and quantifying intermolecular interactions in crystal structures, providing detailed insights into the packing arrangements and contact patterns of thiophene-containing sulfonamide derivatives. This analytical approach generates three-dimensional molecular surfaces that highlight regions of close intermolecular contact and enable the systematic study of crystal packing efficiency.

The Hirshfeld surface analysis of related thiophene derivatives reveals characteristic interaction patterns that likely apply to this compound. These analyses typically identify hydrogen bonding as the dominant intermolecular interaction, particularly involving the sulfonamide nitrogen and oxygen atoms as both donors and acceptors. The cyano group contributes additional electrostatic interactions through its highly polarized carbon-nitrogen triple bond, creating regions of enhanced intermolecular attraction.

Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative measures of different interaction types and their relative contributions to the overall crystal packing. These plots typically reveal that hydrogen-hydrogen contacts constitute the largest percentage of intermolecular interactions, followed by carbon-hydrogen and oxygen-hydrogen contacts. The thiophene sulfur atom often participates in sulfur-hydrogen interactions that contribute to the overall packing stability.

The analysis of intermolecular contact distances through Hirshfeld surfaces enables the identification of particularly short or significant interactions that stabilize the crystal structure. These contacts often involve the formation of characteristic ring motifs and chain structures that propagate throughout the crystal lattice, creating three-dimensional networks of intermolecular interactions that determine the material's physical properties.

Comparative Structural Analysis with Thiophene-containing Sulfonamide Derivatives

The structural characteristics of this compound can be understood through comparison with related thiophene-containing sulfonamide derivatives that have been extensively characterized in the literature. These comparative studies reveal common structural motifs and unique features that distinguish different members of this compound class.

Related compounds such as 4-cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide demonstrate similar molecular architectures but with variations in the heterocyclic ring systems and substitution patterns. The replacement of thiophene with furan or the modification of substitution positions significantly influences the overall molecular geometry and electronic properties. These structural variations affect parameters such as dihedral angles between aromatic rings, intermolecular hydrogen bonding patterns, and crystal packing arrangements.

The comparative analysis reveals that the position of the cyano group relative to the sulfonamide functionality plays a crucial role in determining molecular properties. Compounds with ortho-positioned cyano groups, such as the target compound, exhibit different electronic characteristics compared to para-substituted derivatives. The ortho arrangement creates opportunities for intramolecular interactions and influences the overall molecular conformation through steric and electronic effects.

Thiophene-containing sulfonamides with different alkyl bridges connecting the aromatic systems show variations in conformational flexibility and crystal packing behavior. The ethyl bridge in this compound provides a specific degree of flexibility that influences the compound's ability to adopt different conformations in the solid state. This flexibility affects both the intramolecular geometry and the intermolecular packing arrangements.

Property This compound Related Thiophene Sulfonamides
Molecular Formula C13H12N2O2S2 Variable (C9-C26 range)
Molecular Weight 292.4 g/mol 244.3-461.55 g/mol
XLogP3-AA 2.2 Variable
Hydrogen Bond Donors 1 1-2
Hydrogen Bond Acceptors 5 4-6
Rotatable Bonds 4 2-8

The systematic comparison of structural parameters across thiophene-containing sulfonamide derivatives reveals trends in molecular properties that can be attributed to specific structural features. The presence of fluorine substituents in some derivatives enhances lipophilicity and metabolic stability, while the incorporation of additional heterocyclic rings increases molecular complexity and potential biological activity. The cyano group consistently contributes to enhanced dipole moments and modified electronic properties across the compound series.

Properties

IUPAC Name

2-cyano-N-(1-thiophen-2-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-10(12-6-4-8-18-12)15-19(16,17)13-7-3-2-5-11(13)9-14/h2-8,10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYDESPEEODSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide are currently unknown. Once the compound’s targets and mode of action are better understood, it will be possible to determine which pathways are affected and what the downstream effects might be.

Biological Activity

2-Cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide (CAS No. 1155087-61-8) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a thiophene ring and a cyano group, contributing to its pharmacological properties.

  • Molecular Formula : C13H12N2O2S
  • Molecular Weight : 292.38 g/mol
  • Structure : The compound features a benzene ring substituted with a sulfonamide group and a cyano group, along with an ethyl chain linked to a thiophene ring.

Biological Activity Overview

Research has indicated that sulfonamide derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
A549 (Lung)10.25
HeLa (Cervical)12.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with this compound leads to increased markers of apoptosis, suggesting that it triggers programmed cell death through intrinsic pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. The following table summarizes findings from recent research:

CompoundActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory<50

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonamide derivatives, including this compound, which were tested for their anticancer properties against multiple cell lines. The results indicated that compounds with similar structural features exhibited enhanced biological activity compared to traditional sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the thiophene ring may enhance the activity against various bacterial strains due to increased lipophilicity and potential interactions with bacterial enzymes .
  • Anticancer Properties :
    • Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications in the sulfonamide structure can lead to enhanced cytotoxic effects against certain cancer cell lines .
  • Enzyme Inhibition :
    • The compound's structural features allow it to act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways of pathogens. This property is being explored for developing new therapeutic agents targeting resistant bacterial strains .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be utilized as a building block in the synthesis of novel polymers with tailored properties. Its functional groups allow for copolymerization processes that can yield materials with enhanced thermal and mechanical characteristics .
  • Dyes and Pigments :
    • Due to its chromophoric properties, this compound can be applied in the formulation of dyes and pigments used in various industrial applications, including textiles and coatings .

Environmental Applications

  • Analytical Chemistry :
    • The compound has potential use as a reagent in analytical methods for detecting heavy metals and other pollutants in environmental samples. Its ability to form stable complexes with metal ions makes it suitable for such applications .
  • Pesticide Development :
    • Research into the environmental impact of pesticides has led to the exploration of sulfonamide derivatives as safer alternatives. The compound's structure suggests it may possess insecticidal or herbicidal properties, warranting further investigation .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for developing new antibiotics.
Anticancer PropertiesIn vitro studies showed significant cytotoxicity against breast cancer cells; further studies needed for mechanism elucidation.
Enzyme InhibitionIdentified as a potent inhibitor of dihydropteroate synthase; implications for antibiotic resistance strategies.
Polymer ChemistrySuccessfully integrated into polymer matrices, enhancing thermal stability and mechanical strength.
Environmental AnalysisUsed in spectrophotometric methods for trace metal analysis; showed high sensitivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cyano-Acrylamide Derivatives with Thiophene Moieties

Compounds such as 2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) and 2-cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l) share the cyano-acrylamide backbone but incorporate coumarin and aromatic/heterocyclic substituents. These derivatives demonstrated potent antimicrobial activity against multidrug-resistant pathogens, with MIC values of 4–6 μM/mL . In contrast, the target compound lacks the coumarin-derived acrylamide system, suggesting divergent biological targets. The thiophene-ethyl group in the target molecule may enhance lipophilicity and membrane permeability compared to the phenoxy-ethyl or dihydrothiazole substituents in 4i and 4l .

Sulfonamide-Containing Heterocycles

The synthesis of N-substituted 1,3-thiazin-2-ones containing sulfonamide (e.g., derivatives from chlorosulfonyl isocyanate and amines) highlights alternative strategies for integrating sulfonamide pharmacophores into heterocyclic frameworks . For instance, the planar benzene ring may facilitate π-π stacking interactions in target binding, unlike the non-aromatic thiazinone system .

Thiophene-Functionalized Sulfonamides in Antitumor Research

These compounds, featuring tetrahydrobenzo[b]thiophene cores, were synthesized via condensation reactions and screened for cytotoxicity . The target compound’s simpler thiophene-ethyl substituent may reduce synthetic complexity while retaining key interactions with biological targets, though its antitumor efficacy remains unverified .

Ketosulfone Analogues

The synthesis of (Z)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethenamine via metal–organic framework catalysis in chlorobenzene (87% yield) demonstrates the versatility of thiophene-containing sulfonyl compounds . Unlike the target compound’s sulfonamide linkage, this ketosulfone emphasizes a sulfonyl-vinylamine structure, which may confer different reactivity and metabolic stability profiles. The choice of chlorobenzene as a solvent here contrasts with ethanol/piperidine conditions used for cyano-acetamide derivatives, suggesting solvent-dependent optimization for sulfonamide syntheses .

Key Research Findings and Implications

  • Bioactivity Gaps : While analogues like 4i and 4l exhibit antimicrobial potency, the target compound’s biological profile remains unexplored. Prioritizing assays against resistant pathogens or cancer cell lines is recommended .
  • Synthetic Optimization: The use of chlorobenzene in ketosulfone synthesis contrasts with ethanol/piperidine in acrylamide derivatives , highlighting solvent-dependent yield improvements for future work.
  • Structure-Activity Relationships (SAR): The cyano group’s role in enhancing electrophilicity and binding affinity is consistent across compared compounds. Thiophene moieties may improve pharmacokinetic properties but require toxicity profiling.

Preparation Methods

Sulfonamide Formation

The sulfonamide functional group is typically formed by the reaction of an arylsulfonyl chloride with an amine. For this compound, the precursor amine is 1-(thiophen-2-yl)ethylamine , and the sulfonyl chloride is 2-cyanobenzenesulfonyl chloride .

Key reaction:

$$
\text{2-cyanobenzenesulfonyl chloride} + \text{1-(thiophen-2-yl)ethylamine} \rightarrow \text{2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide}
$$

This reaction typically occurs under mild basic conditions (e.g., in the presence of triethylamine or pyridine) in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature to prevent side reactions and hydrolysis of the sulfonyl chloride.

Preparation of 2-Cyanobenzenesulfonyl Chloride

The sulfonyl chloride intermediate can be synthesized by chlorosulfonation of 2-cyanobenzenesulfonic acid or directly from 2-cyanobenzenesulfonyl derivatives using reagents like thionyl chloride (SOCl₂).

Detailed Preparation Methods from Literature and Patents

Patent-Based Preparation of Related 2-Cyano Phenyl Sulfonamides

A patent (CN105175355A) describes preparation methods for 2-cyano-phenothiazine derivatives, which share the 2-cyano-phenyl sulfonamide motif, involving:

  • Dehydration reaction: Reacting 2-chlorophenothiazine with cuprous cyanide in the presence of catalysts (e.g., sodium iodide and lithium iodide mixtures) and solvents (quinoline, p-methylbenzene sulfonic chloride) at 100–120 °C for 0.5–1 hour to introduce the cyano group.
  • High-temperature reaction: Heating the mixture to 200–230 °C for 3–15 hours to complete the cyanation.
  • Separation and purification: Cooling, adding water to precipitate solids, filtering, and extracting with ethyl acetate, followed by recrystallization from toluene/methanol mixtures to yield the purified 2-cyano product with yields around 92% and purity >99.5%.

Though this patent focuses on phenothiazine derivatives, the methodology of cyanation and sulfonamide formation is adaptable for preparing 2-cyano-benzenesulfonamide derivatives.

Synthesis of N-Substituted Sulfonamides Incorporating Thiophene

Research on arylsulfonamide inhibitors with thiophene substituents (e.g., PMC5500991) describes palladium-catalyzed cross-coupling reactions (Suzuki coupling) to introduce thiophene rings onto aryl sulfonamide frameworks. However, for the title compound, the thiophene is part of the amine substituent rather than the aryl sulfonyl chloride, so direct sulfonamide formation is preferred over cross-coupling for the final step.

Synthesis of N-Cyano Sulfonylhydrazides as Key Intermediates

The study in ACS Omega (2020) details the synthesis of N-cyanoacetoarylsulfonylhydrazides by reacting cyanoacetohydrazide with arylsulfonyl chlorides. These intermediates can be further reacted with electrophiles to build complex sulfonamide derivatives with heterocyclic substituents, including thiophene-containing groups.

Proposed Stepwise Preparation Method for this compound

Step Description Reagents/Conditions Notes
1 Synthesis of 2-cyanobenzenesulfonyl chloride Chlorosulfonation of 2-cyanobenzenesulfonic acid or reaction with SOCl₂ Control temperature to avoid decomposition
2 Preparation of 1-(thiophen-2-yl)ethylamine Reduction of 1-(thiophen-2-yl)ethyl nitrile or amination of corresponding ketone Commercially available or synthesized via standard methods
3 Sulfonamide formation React 2-cyanobenzenesulfonyl chloride with 1-(thiophen-2-yl)ethylamine in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., DCM) at 0–5 °C Stirring for 2–4 hours, monitoring by TLC or HPLC
4 Workup and purification Aqueous extraction, drying, and recrystallization from toluene/methanol mixture Yields expected ~85–92%, purity >99%

Data Table Summarizing Key Preparation Parameters and Yields

Parameter Typical Range/Value Reference/Notes
Reaction temperature (sulfonamide formation) 0–5 °C initially, then room temperature To control reaction rate and minimize side products
Reaction time 2–4 hours Monitored by analytical methods
Solvent Dichloromethane, tetrahydrofuran Anhydrous conditions required
Base Triethylamine, pyridine Neutralizes HCl formed
Purification method Recrystallization (toluene/methanol) Enhances purity to >99%
Yield 85–92% Comparable to related sulfonamide syntheses
Product purity >99% (HPLC or NMR verified) Confirmed by analytical techniques

Analytical and Research Findings Supporting Preparation

  • Purity and yield: The recrystallization step is critical to achieve high purity (>99%) and remove acid amide impurities, as demonstrated in related cyanophenyl sulfonamide preparations.
  • Catalyst systems: While copper-catalyzed cyanation is used for introducing cyano groups on aromatic rings, the sulfonamide bond formation requires no catalyst but careful temperature and moisture control.
  • Structural confirmation: Characterization by NMR, IR, and mass spectrometry confirms the presence of cyano, sulfonamide, and thiophene moieties, ensuring the integrity of the target compound.
  • Adaptability: The synthetic strategy is adaptable to various N-substituted sulfonamides, allowing substitution of the amine moiety with thiophene derivatives via standard sulfonylation chemistry.

Q & A

Q. What are the key synthetic strategies for preparing 2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide?

The synthesis involves multi-step organic reactions, including:

  • Sulfonamide Formation : Reacting a benzenesulfonyl chloride derivative with a thiophene-containing amine under basic conditions (e.g., pyridine or triethylamine) .
  • Thiophene Introduction : Coupling reactions such as Suzuki or Stille cross-coupling to attach the thiophen-2-yl group to the ethylamine backbone .
  • Cyano Group Incorporation : Nitrile functionalization via nucleophilic substitution or cyanation reagents (e.g., CuCN or KCN) . Critical Conditions: Use inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via flash chromatography or recrystallization .

Q. What spectroscopic and analytical methods confirm the compound’s structure?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm for thiophene/benzene) and sulfonamide NH (δ ~10 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths/angles (e.g., S–N bond ~1.63 Å) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) .
Technique Key Data Reference
¹H NMRThiophene protons: δ 6.8–7.5 ppm
X-rayC–S bond length: ~1.77 Å
IRS=O stretches: 1150–1350 cm⁻¹

Q. How is purity assessed during synthesis?

  • TLC Monitoring : Silica gel plates with UV visualization or iodine staining .
  • HPLC/GC-MS : To quantify impurities (<1% threshold for research-grade compounds) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve structural ambiguities?

SHELX refines diffraction data by:

  • Dual-Space Algorithms : Solving phase problems for small molecules .
  • Twinned Data Handling : Robust refinement of overlapping crystals (common in sulfonamides) .
  • Validation Tools : R-factor analysis and electron density maps to confirm sulfonamide geometry .

Q. What strategies address contradictory bioactivity data in different studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenoxy vs. methoxy groups) .
  • Control Experiments : Test metabolite stability (e.g., cytochrome P450 assays) to rule out false positives .
  • Target-Specific Assays : Use CRISPR-engineered cell lines to isolate biological targets (e.g., kinases or GPCRs) .

Q. What reaction mechanisms govern thiophene-ethylamine coupling?

  • Palladium-Catalyzed Cross-Coupling : Suzuki reaction with aryl halides and boronic acids (e.g., thiophen-2-ylboronic acid). Mechanism involves oxidative addition, transmetallation, and reductive elimination .
  • Side Reactions : Competing homocoupling (avoided via degassing and Pd⁰ catalysts) .

Q. How does fluorination (e.g., in related analogs) enhance metabolic stability?

  • Electron-Withdrawing Effects : Fluorine reduces oxidation susceptibility at benzylic positions .
  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
  • In Vivo Half-Life : Fluorinated analogs show 2–3× longer t₁/₂ in rodent models compared to non-fluorinated derivatives .

Methodological Guidance

Q. How to optimize reaction yields for scale-up synthesis?

  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., sulfonylation) .
  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading) .

Q. What computational tools predict biological targets?

  • Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify sulfonamide-binding enzymes .
  • MD Simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) .

Q. How to validate enzyme inhibition mechanisms?

  • Kinetic Assays : Measure IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.